2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJXLAUGNQGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-3-chloropyrazine with 4-(6-methylpyridazin-3-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine exhibit promising anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on cancer cell lines. Among these, compounds with similar structural motifs to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549) .
Neurological Disorders
The piperazine moiety is known for its neuroactive properties, making this compound a candidate for treating neurological disorders such as depression and anxiety. The interaction of the compound with serotonin receptors has been a focal point in studies aimed at developing new antidepressants.
Research Insight:
A recent investigation into the pharmacodynamics of piperazine derivatives revealed that modifications to the piperazine ring can enhance affinity for serotonin receptors, potentially leading to improved antidepressant effects .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of compounds containing the pyrazine and piperazine structures. Preliminary studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
Experimental Findings:
In vitro tests conducted on various bacterial strains indicated that derivatives similar to this compound displayed notable antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membranes .
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share key features such as pyrazine/pyridazine cores and piperazine substitutions but differ in substituents, which significantly influence their biological activities. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Key Structural Differences and Implications
- Pyrazine vs. Pyridazine/Triazolo-pyridazine Cores : The target compound’s pyrazine core offers distinct electronic properties compared to pyridazine () or triazolo-pyridazine (). Pyridazine derivatives often exhibit enhanced solubility, while triazolo-fused systems may improve receptor binding affinity .
- 2-Fluorophenyl (): Introduces electron-withdrawing effects, stabilizing receptor-ligand interactions in serotonin pathways . 2-Methoxyethyl (): Increases hydrophilicity, likely altering pharmacokinetic profiles compared to methylpyridazine.
Pharmacological Activity Comparison
- However, fluorophenyl-substituted analogs () are more commonly associated with serotonin receptor modulation .
- CNS Applications : Piperazine-containing compounds like 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine () exhibit 5-HT7 receptor antagonism, suggesting the target compound’s piperazine-pyridazine scaffold may also interact with CNS targets .
Biological Activity
2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a piperazine moiety and a methylpyridazine group, which contribute to its biological activity. Its chemical formula is with a molecular weight of approximately 230.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- GABA_A Receptor Modulation : Preliminary studies suggest that derivatives of this compound may act as positive allosteric modulators (PAMs) of the GABA_A receptor, which plays a crucial role in neurotransmission and has implications in anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for the proliferation of certain pathogens .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Case Studies
- In vitro Studies on DHODH Inhibition : A study highlighted the synthesis and evaluation of several pyrazole derivatives, including those similar to our compound, which exhibited significant inhibition of DHODH with IC50 values ranging from 0.17 μM to 2.1 μM . This positions them as potential candidates for further development as immunosuppressive agents.
- Neuropharmacological Effects : Another investigation into the neuropharmacological effects revealed that modifications in the piperazine structure enhanced the compounds' ability to penetrate the blood-brain barrier, increasing their efficacy in neurological applications .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are employed to construct the pyrazine-piperazine scaffold in this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and coupling strategies. For example:
- Piperazine-functionalization : Reacting pyridazine derivatives with piperazine precursors under basic conditions to install the piperazine moiety .
- Heterocyclic coupling : Using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to link pyrazine and pyridazine rings .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and crystallographic techniques confirm structural integrity?
Key methods include:
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., monoclinic P21/c symmetry, β = 102.57°, a = 10.751 Å) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and validates substituent positions .
- Mass spectrometry (LC/MS) : Confirms molecular weight (e.g., observed m/z = 486.02 (M+1) for analogous compounds) .
Q. What chromatographic protocols assess purity and stability?
- Gas chromatography (GC) : For volatile analogs, DB-5 or HP-1 columns (30 m × 0.25 mm) with temperature ramps (e.g., 50°C to 250°C at 5°C/min) resolve impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize multi-step synthetic yields for this compound?
Contradictions in reported yields (e.g., 56% vs. 70%) arise from:
- Reaction conditions : Varying catalysts (e.g., piperidine vs. Et3N) or solvents (ethanol vs. DMF) alters kinetics .
- Intermediate stability : Hydroxyethylhydrazine intermediates may degrade under acidic conditions, requiring pH control .
- Workflow design : Telescoping steps (e.g., in-situ generation of hydrazine derivatives) minimizes isolation losses .
Q. What computational approaches predict electronic and steric properties?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., ΔE = 3.2 eV) to predict reactivity with biological targets .
- Molecular docking : Models interactions with enzymes (e.g., phosphodiesterases) using software like AutoDock Vina .
- Conformational analysis : Identifies stable rotamers of the piperazine ring (e.g., chair vs. boat conformations) .
Q. How do structural modifications influence physicochemical properties?
- Piperazine substitution : Introducing methyl groups enhances lipophilicity (logP increases by 0.5–1.0 units) but may reduce solubility .
- Pyridazine functionalization : Electron-withdrawing groups (e.g., nitro) stabilize the π-system, altering UV-Vis absorption maxima .
- Bioisosteric replacement : Replacing pyrazine with triazole retains planar geometry but modifies hydrogen-bonding capacity .
Methodological Considerations
- Contradiction resolution : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve peak overlaps .
- Crystallography challenges : Use synchrotron radiation for low-diffraction crystals (e.g., Z′ > 1) .
- Biological assays : Screen against kinase panels (e.g., EGFR, BCR-ABL) using ATP-competitive binding assays to identify targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
